REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][C:5]([OH:8])=[N:6][CH:7]=1.Cl[C:10]([F:15])([F:14])C([O-])=O.[Na+].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[Br:1][C:2]1[CH:3]=[N:4][C:5]([O:8][CH:10]([F:15])[F:14])=[N:6][CH:7]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=NC1)O
|
Name
|
|
Quantity
|
2.61 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)[O-])(F)F.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight (˜15 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reaction
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was sparged with nitrogen for ˜5 min.
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling to rt
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was partitioned between EtOAc (300 mL) and water (100 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic portion was washed with water (50 mL×2)
|
Type
|
ADDITION
|
Details
|
80 mL of hexanes was added
|
Type
|
WASH
|
Details
|
washed again with water (50 mL×2), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The resulting solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to remove solvent which
|
Type
|
CUSTOM
|
Details
|
afforded a colorless oil as the crude product mixture
|
Type
|
CUSTOM
|
Details
|
This material was purified by ISCO silica gel chromatography (gradient Hex/EtOAc mixtures as eluant; 40 g column) Fractions
|
Type
|
ADDITION
|
Details
|
containing the desired product
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC(=NC1)OC(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 186 mg | |
YIELD: PERCENTYIELD | 10% | |
YIELD: CALCULATEDPERCENTYIELD | 9.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |